
ethyl 4-oxo-5-(trifluoromethyl)-3H-quinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-oxo-5-(trifluoromethyl)-3H-quinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-5-(trifluoromethyl)-3H-quinoline-3-carboxylate typically involves the reaction of 2-aminobenzoic acid with 4-chlorobenzoyl chloride to form an intermediate compound. This intermediate is then reacted with hydroxylamine to produce another intermediate, which is further reacted with ethyl bromoacetate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves multi-step synthesis under controlled conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and flow chemistry may enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-oxo-5-(trifluoromethyl)-3H-quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, hydroxylated quinoline derivatives, and various substituted quinoline compounds .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-oxo-5-(trifluoromethyl)-3H-quinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of ethyl 4-oxo-5-(trifluoromethyl)-3H-quinoline-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in the suppression of cancer cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylate
- 2-(4-chlorophenyl)-5-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one
- 2-(4-chlorophenyl)-3-(4-hydroxyphenyl)-5-(trifluoromethyl)-quinazolin-4(3H)-one
Uniqueness
Ethyl 4-oxo-5-(trifluoromethyl)-3H-quinoline-3-carboxylate is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .
Eigenschaften
Molekularformel |
C13H10F3NO3 |
|---|---|
Molekulargewicht |
285.22 g/mol |
IUPAC-Name |
ethyl 4-oxo-5-(trifluoromethyl)-3H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H10F3NO3/c1-2-20-12(19)7-6-17-9-5-3-4-8(13(14,15)16)10(9)11(7)18/h3-7H,2H2,1H3 |
InChI-Schlüssel |
VQFRJVGSFQMCEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C=NC2=CC=CC(=C2C1=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-1-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone](/img/structure/B12342755.png)
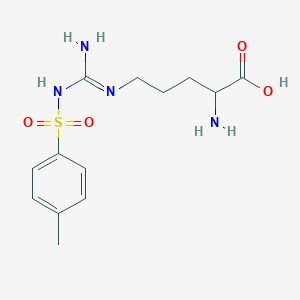
![1-Cyclopropyl-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12342769.png)
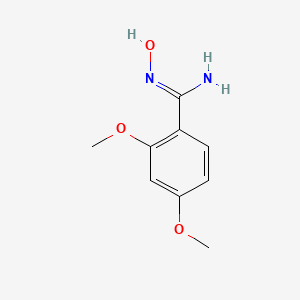
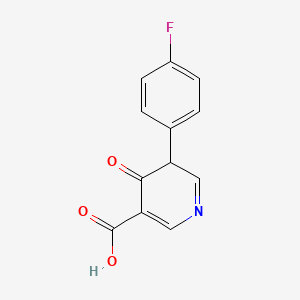
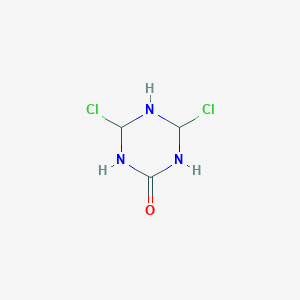
![3,3a-Dihydrothieno[2,3-d]imidazol-2-one](/img/structure/B12342816.png)



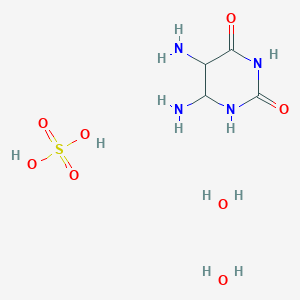
![2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one](/img/structure/B12342834.png)

![1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid;chloride](/img/structure/B12342852.png)
